molecular formula C17H15N5S B8609978 1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea CAS No. 800394-59-6

1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea

Cat. No. B8609978
CAS RN: 800394-59-6
M. Wt: 321.4 g/mol
InChI Key: SOWDHVSYSKLIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea is a useful research compound. Its molecular formula is C17H15N5S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3-(3-phenylpyrido[2,3-b]pyrazin-6-yl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

800394-59-6

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

1-(3-phenylpyrido[2,3-b]pyrazin-6-yl)-3-prop-2-enylthiourea

InChI

InChI=1S/C17H15N5S/c1-2-10-18-17(23)22-15-9-8-13-16(21-15)20-14(11-19-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2,(H2,18,20,21,22,23)

InChI Key

SOWDHVSYSKLIEI-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=NC2=NC(=CN=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.246 g of sodium hydride (6.14 mmol) is introduced into 5 ml of anhydrous dimethylformamide under nitrogen as protective gas. The mixture is cooled to 0° C. in an ice bath. 1.05 g of 3-phenylpyrido[2,3-b]pyrazin-6-ylamine (4.72 mmol) are dissolved in 5 ml of anhydrous dimethylformamide and added dropwise. The cooling bath is removed, and the mixture is left to stir at RT for 30 minutes. The mixture is then cooled to 0° C. again in the ice bath, and 0.469 g of allyl isothiocyanate (4.72 mmol), dissolved in 4 ml of anhydrous dimethylformamide, is added dropwise. After the addition is complete, the cooling bath is removed, and the mixture is then left to stir at room temperature for 1.5 hours. For working up, the mixture is poured into about 250 ml of distilled water, and the precipitated orange solid is filtered off with suction. Purification by column chromatography several times (mobile phases dichloromethane/methanol mixtures) and subsequent purification by preparative HPLC afford a yellow solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
3-phenylpyrido[2,3-b]pyrazin-6-ylamine
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.469 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.